molecular formula C9H7BrO4 B8759333 3-(2-Bromoacetyl)-4-hydroxybenzoic acid CAS No. 74815-31-9

3-(2-Bromoacetyl)-4-hydroxybenzoic acid

Cat. No.: B8759333
CAS No.: 74815-31-9
M. Wt: 259.05 g/mol
InChI Key: KTSPNWHXNBQMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoacetyl)-4-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl group at the para position (C4) and a 2-bromoacetyl substituent at the meta position (C3). This compound serves as a critical precursor in synthetic chemistry, particularly for constructing heterocyclic frameworks. For instance, it has been utilized to synthesize polyfunctionalized coumarin derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, which exhibit significant anticancer activity against human cancer cell lines . The bromoacetyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols), enabling its use in cross-coupling reactions and cyclization processes .

Properties

CAS No.

74815-31-9

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

3-(2-bromoacetyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C9H7BrO4/c10-4-8(12)6-3-5(9(13)14)1-2-7(6)11/h1-3,11H,4H2,(H,13,14)

InChI Key

KTSPNWHXNBQMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)CBr)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3-(2-bromoacetyl)-4-hydroxybenzoic acid and related benzoic acid derivatives are summarized below:

Structural Analogues

Compound Name Substituents Key Differences Biological/Functional Properties References
4-Hydroxybenzoic acid -OH at C4 Lacks bromoacetyl group; simpler structure. Biologically inactive in plant defense mechanisms ; antimicrobial in honey .
3-Hydroxybenzoic acid -OH at C3 Hydroxyl at C3 instead of C4. Not directly studied in the evidence, but positional isomerism likely alters binding affinity.
4-(2-Bromoethyl)benzoic acid -BrCH₂CH₂ at C4 Bromoethyl vs. bromoacetyl; ethyl chain vs. ketone. Reactivity differs: bromoethyl may undergo elimination, while bromoacetyl facilitates nucleophilic substitution.
3-(4-Bromobenzoyl)acrylic acid 4-bromobenzoyl and acrylic acid substituents Larger aromatic and conjugated system. Used to synthesize cyclohexenone derivatives for heterocyclic chemistry .

Functional Analogues

  • Methyl syringate : Found in honey, this compound shares antimicrobial properties with 4-hydroxybenzoic acid but lacks halogenation or acetyl groups, limiting its synthetic utility .
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Features dihydroxy and propenoic acid groups, enhancing antioxidant activity but differing in reactivity compared to bromoacetyl-substituted derivatives .

Key Research Findings

  • Synthetic Efficiency: this compound reacts efficiently with heteronucleophiles (e.g., thiourea, hydrazines) to yield fused heterocycles, a feature absent in non-halogenated analogues .

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